Comprehensive Technical Guide on 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole: Structural Dynamics, Physicochemical Properties, and Synthetic Utility
Comprehensive Technical Guide on 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole: Structural Dynamics, Physicochemical Properties, and Synthetic Utility
Executive Summary
In modern drug discovery and agrochemical development, the pyrazole ring is a privileged scaffold. The specific highly functionalized derivative, 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909313-35-4) , serves as an advanced building block designed for precision medicinal chemistry. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing a deep dive into the mechanistic rationale behind its structural features, physicochemical data, and self-validating synthetic protocols.
Structural Rationale and Mechanistic Design
The substitution pattern of 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole is not arbitrary; each functional group serves a distinct stereoelectronic or synthetic purpose:
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1,3-Dimethyl Groups (Steric & Lipophilic Tuning): The N1-methyl group acts as a directing group for lithiation and locks the tautomeric state of the pyrazole. The C3-methyl group provides a steric shield to one side of the molecule, tuning the binding pocket fit for kinase inhibitors.
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C4-Fluoro Group (Metabolic Stability & Electronics): The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) coupled with a mesomeric electron-donating effect (+M). This lowers the pKa of the pyrazole nitrogens, improving membrane permeability while blocking oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the highly reactive C4 position.
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C5-Bromo Group (Cross-Coupling Handle): Positioned adjacent to the N1-methyl group, the C5-bromide is highly activated toward palladium-catalyzed oxidative addition, making it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Figure 1: Structural reactivity map of 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole.
Physicochemical Properties
Understanding the baseline physical properties is critical for reaction solvent selection, purification, and downstream formulation. The data is summarized in Table 1 [1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole |
| CAS Number | 1909313-35-4 |
| Molecular Formula | C5H6BrFN2 |
| Molecular Weight | 193.02 g/mol |
| SMILES | Cc1nn(C)c(Br)c1F |
| Appearance | Off-white solid to pale yellow liquid (temp. dependent) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (N1 and N2) |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in H2O |
Experimental Workflows: Synthesis & Functionalization
To ensure high purity and regioselectivity, the synthesis of this building block relies on the intrinsic electronic biases of the pyrazole core.
Workflow Overview
Figure 2: Synthetic workflow from 1,3-dimethyl-1H-pyrazole to C5-aryl derivatives.
Protocol 1: Regioselective Synthesis of the Core Scaffold
Causality & Rationale:
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Fluorination: Electrophilic aromatic substitution on pyrazoles naturally occurs at the C4 position, as it is the most electron-rich carbon (minimizing the destabilization of the intermediate sigma complex compared to attack at C3 or C5)[2].
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Bromination: Lithiation of 1-methylpyrazoles is highly temperature-dependent. At -78 °C, deprotonation occurs kinetically at the N-methyl group. However, warming the reaction allows an intermolecular rearrangement to the thermodynamically favored C5-lithio species, which is then trapped by a bromine source[3].
Step-by-Step Methodology:
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Electrophilic Fluorination (C4):
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Suspend 1,3-dimethyl-1H-pyrazole (1.0 equiv) and Selectfluor (1.1 equiv) in anhydrous acetonitrile (0.2 M).
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Heat the mixture to 80 °C for 12 hours. In-Process Control (IPC): Monitor via LC-MS until the[M+H]+ peak of the starting material is fully consumed.
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Cool to room temperature, filter the insoluble salts, and concentrate the filtrate. Purify via silica gel chromatography to yield 4-fluoro-1,3-dimethyl-1H-pyrazole.
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Thermodynamic Lithiation & Bromination (C5):
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Dissolve the fluorinated intermediate (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.
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Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).
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Critical Step: Remove the cooling bath and allow the reaction to warm to 0 °C for 30 minutes. Causality: This forces the kinetic N-methyl anion to equilibrate to the thermodynamic C5 anion [3].
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Re-cool the mixture to -78 °C and add a solution of tetrabromomethane (CBr4, 1.2 equiv) in THF.
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Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify to yield the final 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole.
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Protocol 2: Downstream Suzuki-Miyaura Coupling
Causality & Rationale: The C5-bromide is sterically hindered by the adjacent N1-methyl and C4-fluoro groups. Therefore, a palladium catalyst with a large bite angle and strong electron-donating properties, such as Pd(dppf)Cl2, is required to facilitate efficient oxidative addition and reductive elimination.
Step-by-Step Methodology:
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In a Schlenk tube, combine 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
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Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Causality: Degassing prevents the oxidation of the Pd(0) active species.
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Add Pd(dppf)Cl2 (0.05 equiv) under a stream of argon.
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Seal the tube and heat at 90 °C for 4–6 hours.
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Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. The reaction is deemed successful when TLC shows complete consumption of the bromide and LC-MS confirms the product mass.
Analytical Characterization
To validate the structural integrity of the synthesized building block, multinuclear NMR spectroscopy is employed. The expected spectral signatures are summarized in Table 2.
Table 2: Expected NMR Signatures for Quality Control
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity & Coupling | Assignment |
| 1H NMR (CDCl3) | ~3.82 | Singlet, 3H | N1-CH3 |
| 1H NMR (CDCl3) | ~2.25 | Singlet, 3H | C3-CH3 |
| 19F NMR (CDCl3) | -155.0 to -165.0 | Singlet, 1F | C4-F |
| 13C NMR (CDCl3) | ~145.0 | Doublet (J_C-F ≈ 240-250 Hz) | C4 |
| MS (ESI+) | 193.0 / 195.0 | 1:1 Isotopic Ratio | [M+H]+ (Br isotopes) |
Note: The absence of a proton signal in the aromatic region (typically 6.0–8.0 ppm for pyrazoles) definitively confirms complete substitution at the C4 and C5 positions.
References
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Sandford, G., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[Link]
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Balle, T., Begtrup, M., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[Link]
